N-(2-methoxy-5-nitrophenyl)-2,5-dimethylfuran-3-carboxamide
Overview
Description
N-(2-methoxy-5-nitrophenyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furan ring substituted with a carboxamide group and a nitrophenyl moiety. The presence of both electron-donating and electron-withdrawing groups in its structure makes it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-nitrophenyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps. One common method starts with the nitration of 2-methoxyaniline to form 2-methoxy-5-nitroaniline. This intermediate is then reacted with 2,5-dimethylfuran-3-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-nitrophenyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of N-(2-hydroxy-5-nitrophenyl)-2,5-dimethylfuran-3-carboxamide.
Reduction: Formation of N-(2-methoxy-5-aminophenyl)-2,5-dimethylfuran-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also bind to enzymes or receptors, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-nitrophenyl)acetamide
- N-(2-methoxy-5-nitrophenyl)maleimide
- N-(2-methoxy-5-nitrophenyl)picrylamine
Uniqueness
N-(2-methoxy-5-nitrophenyl)-2,5-dimethylfuran-3-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical properties compared to other similar compounds
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2,5-dimethylfuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-8-6-11(9(2)21-8)14(17)15-12-7-10(16(18)19)4-5-13(12)20-3/h4-7H,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDSQZMDHVHJGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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